8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related quinoline and pyrazoloquinoline derivatives involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, the synthesis of quinoline derivatives often employs the condensation of anilines with carbonyl compounds followed by cyclization reactions to form the quinoline core. Analogously, pyrazoloquinoline derivatives can be synthesized through cyclization of hydrazine-substituted quinolines (Sallam et al., 2000; Kurasawa et al., 1996).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic structure composed of a benzene ring fused to a pyridine ring. The structural diversity and functionality are further enriched by substituents like chloro, methyl, and carboxamide groups, which can significantly influence the molecule's electronic and steric properties, as evidenced by NMR and crystallographic studies (Gracheva et al., 1982; Wang et al., 2004).
Chemical Reactions and Properties
Quinoline and its derivatives participate in various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactive sites on both the benzene and pyridine rings. The presence of functional groups such as carboxamide can undergo further chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological activities (Kumara et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure and substituents. While specific data for "8-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-furyl)-N-methyl-4-quinolinecarboxamide" may not be readily available, related compounds exhibit varied physical properties that are critical for their application in different fields (Jie, 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are largely defined by their reactive sites, which allow for a variety of chemical transformations. These properties are crucial for the exploration of these compounds in fields like medicinal chemistry, where they are often evaluated for their biological activities (Deady et al., 2003).
properties
IUPAC Name |
8-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-2-(furan-2-yl)-N-methylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-13-14(12-26(3)24-13)11-25(2)21(27)16-10-18(19-8-5-9-28-19)23-20-15(16)6-4-7-17(20)22/h4-10,12H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMFYQQPSUECCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN(C)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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